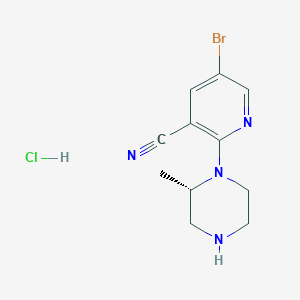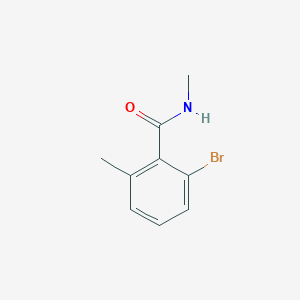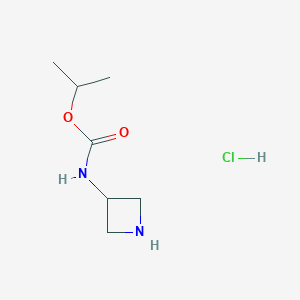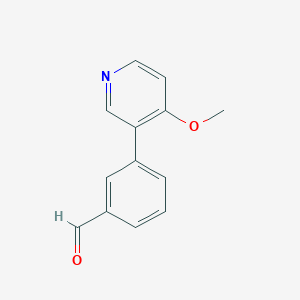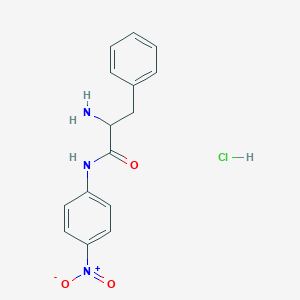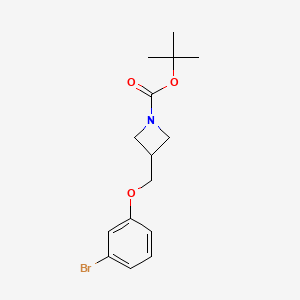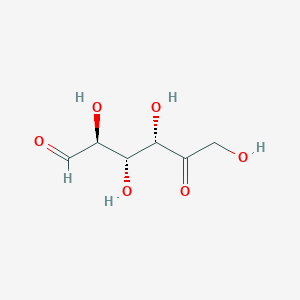
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
描述
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal: is a monosaccharide derivative, specifically a ketose form of D-mannose
准备方法
Synthetic Routes and Reaction Conditions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal can be synthesized through the oxidation of D-mannose. One common method involves the use of specific oxidizing agents under controlled conditions to convert the hydroxyl group at the C-5 position of D-mannose to a keto group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of microbial fermentation. For instance, certain strains of bacteria such as Gluconobacter oxydans have been optimized to produce this compound through fermentation processes . These methods are designed to maximize yield and efficiency, making the production process economically viable for large-scale applications.
化学反应分析
Types of Reactions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group, converting it back to D-mannose.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed:
Oxidation: Products may include further oxidized derivatives of this compound.
Reduction: The primary product is D-mannose.
Substitution: Various substituted derivatives of this compound, depending on the reagents used.
科学研究应用
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in glycosylation processes and as a precursor for drug synthesis.
作用机制
The mechanism of action of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal involves its interaction with specific enzymes and metabolic pathways. For example, it can be converted into other sugar derivatives through enzymatic reactions, influencing various biological processes. The molecular targets include enzymes involved in carbohydrate metabolism, such as isomerases and epimerases .
相似化合物的比较
D-mannose: A closely related sugar that differs by having a hydroxyl group instead of a keto group at the C-5 position.
D-glucose: Another epimer of D-mannose, differing at the C-2 position.
D-fructose: A ketohexose similar to (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal but with the keto group at the C-2 position.
Uniqueness: this compound is unique due to its specific keto group at the C-5 position, which imparts distinct chemical properties and reactivity compared to its epimers and other related sugars .
属性
IUPAC Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYLQGLQYIKKF-UYFOZJQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


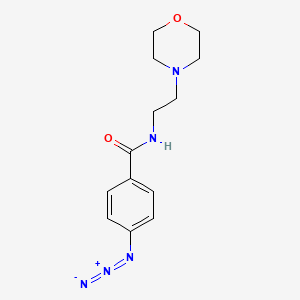
![[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester](/img/structure/B8122104.png)
![N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B8122114.png)
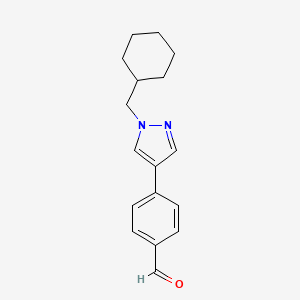

![N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8122138.png)
